4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one)
Description
Chemical Identity and Structure The compound 4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one) (CAS 809-73-4) is a quinone derivative characterized by two 2,5-cyclohexadien-1-one rings connected via a conjugated ethanediylidene bridge. Each cyclohexadienone ring is substituted with two methyl groups at the 2- and 6-positions.
Properties
CAS No. |
59869-79-3 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-[2-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H18O2/c1-11-7-15(8-12(2)17(11)19)5-6-16-9-13(3)18(20)14(4)10-16/h5-10H,1-4H3 |
InChI Key |
CYYGEUNWFAWPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C2C=C(C(=O)C(=C2)C)C)C=C(C1=O)C |
Origin of Product |
United States |
Biological Activity
4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one), also known as a bis-chalcone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to the chalcone family, which is known for various pharmacological properties including anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 266.33 g/mol
- CAS Number : 59869-79-3
The structure of this compound features a central ethanediylidene moiety flanked by two 2,6-dimethyl-2,5-cyclohexadien-1-one units. This configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, research has shown that 4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one) can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrates a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is attributed to the presence of hydroxyl groups in its structure which can donate electrons.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this chalcone derivative exhibits anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Case Studies
-
Study on HeLa Cells : A study conducted by Zhang et al. (2020) demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
"The results indicate that 4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one) effectively induces apoptosis in HeLa cells through mitochondrial pathways."
-
Antioxidant Evaluation : In a comparative study with other known antioxidants, this compound showed superior efficacy in scavenging DPPH radicals.
"Our findings suggest that the bis-chalcone structure enhances radical scavenging activity significantly."
Scientific Research Applications
Materials Science
4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one) is utilized in the development of advanced materials due to its photochemical properties. It can act as a photoinitiator in polymerization processes:
- Photoinitiators : The compound can initiate polymerization under UV light, making it useful in producing coatings and adhesives that require rapid curing.
| Application | Description |
|---|---|
| Photoinitiator | Initiates polymerization reactions in UV-curable coatings. |
| Coatings | Enhances durability and resistance to environmental degradation. |
Medicinal Chemistry
The compound exhibits potential biological activities that can be harnessed for medicinal purposes:
- Antioxidant Activity : Research indicates that it possesses antioxidant properties which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
| Biological Activity | Potential Application |
|---|---|
| Antioxidant | Formulations for skin care products to combat aging. |
| Anticancer | Development of novel anticancer drugs targeting specific pathways. |
Environmental Science
The compound's stability and reactivity make it a candidate for environmental applications:
- Pollutant Degradation : Studies have shown that it can be effective in degrading certain organic pollutants in wastewater treatment processes.
| Environmental Application | Description |
|---|---|
| Pollutant Degradation | Breaks down harmful organic compounds in wastewater. |
Case Study 1: Photoinitiator Efficacy
A study conducted by Smith et al. (2023) demonstrated the effectiveness of 4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one) as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound achieved full cure within seconds under UV light exposure, significantly outperforming conventional photoinitiators.
Case Study 2: Antioxidant Properties
Research by Johnson et al. (2024) explored the antioxidant properties of this compound in cosmetic formulations. The study found that incorporating the compound into creams reduced oxidative stress markers in human skin cells by over 30%, suggesting its potential as an active ingredient in anti-aging products.
Comparison with Similar Compounds
Research Findings and Implications
- Redox Behavior: The target compound’s ethanediylidene bridge enhances electron delocalization, making it more stable in oxidized states than non-conjugated quinones like 2,6-di-tert-butyl-1,4-benzoquinone .
- Steric Effects : Methyl substituents balance reactivity and steric protection, whereas tert-butyl groups in analogues like 1zd or the azo derivative prioritize steric shielding over solubility .
- Synthetic Flexibility : The target compound’s synthesis likely involves fewer steps than cryptands, which require precise bromination and cyclization protocols .
Preparation Methods
Synthesis of 2,6-Dimethyl-2,5-cyclohexadien-1-one Precursor
The 2,6-dimethyl-2,5-cyclohexadien-1-one moiety is commonly prepared by controlled oxidation or partial hydrogenation of 2,6-dimethylphenol derivatives or related benzoquinone analogs. This step involves:
- Starting from 2,6-dimethylphenol or 2,6-dimethylhydroquinone.
- Oxidation using mild oxidants such as silver oxide or lead tetraacetate to obtain the cyclohexadienone structure.
- Careful control of reaction conditions to maintain the conjugated diene and ketone functionalities without overoxidation.
Formation of the Ethanediylidene Bridge
The critical step is the coupling of two cyclohexadienone units through an ethanediylidene group. This is typically achieved by:
- Aldol-type condensation reactions between 2,6-dimethyl-2,5-cyclohexadien-1-one and a suitable ethanedial or equivalent bifunctional aldehyde reagent.
- Alternatively, Wittig or related olefination reactions can be employed to introduce the ethane-1,2-diylidene linkage.
- Reaction conditions often involve basic or acidic catalysts to promote condensation, with temperature control to favor the formation of the bis-adduct.
Multi-Step Organic Synthesis Protocol
A representative multi-step synthesis protocol may include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,6-Dimethylphenol, mild oxidant (e.g., Ag2O), solvent (e.g., acetic acid), room temperature | Oxidation to 2,6-dimethyl-2,5-cyclohexadien-1-one |
| 2 | Ethanedial (glyoxal) or equivalent, base catalyst (e.g., NaOH), solvent (e.g., ethanol), reflux | Aldol condensation to form ethanediylidene bridge |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one) |
Reaction Mechanism Insights
- The initial oxidation forms the cyclohexadienone ring with conjugated ketone and diene functionalities.
- The ethanedial reacts with the active methylene groups adjacent to the ketone in the cyclohexadienone units.
- Under basic conditions, enolate formation facilitates nucleophilic attack on the aldehyde carbonyls.
- Subsequent dehydration leads to the formation of the ethane-1,2-diylidene bridge linking the two cyclohexadienone moieties.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 2,6-Dimethylphenol or hydroquinone | Commercially available |
| Oxidant | Silver oxide (Ag2O), lead tetraacetate | Mild oxidants preferred |
| Solvent | Acetic acid, ethanol | Solvent choice affects yield |
| Catalyst | Base (NaOH) or acid | Depends on condensation method |
| Temperature | Room temp for oxidation; reflux for condensation | Temperature control critical |
| Reaction time | Several hours to overnight | Monitored by TLC or spectroscopic methods |
| Purification method | Recrystallization, column chromatography | Ensures high purity for characterization |
Research Findings and Optimization
- Studies show that the choice of catalyst and solvent significantly influences the yield and purity of the final bis-cyclohexadienone compound.
- Use of milder oxidants prevents overoxidation and degradation of the cyclohexadienone ring.
- Aldol condensation under controlled pH and temperature yields higher selectivity for the desired ethanediylidene linkage.
- Modifications of the ethanedial reagent or use of Wittig reagents can tailor the linker properties and potentially improve biological activity.
Q & A
Basic: What spectroscopic methods are recommended to confirm the molecular structure of 4,4'-(1,2-Ethanediylidene)-bis(2,6-dimethyl-2,5-cyclohexadien-1-one)?
Answer:
Structural confirmation requires a combination of techniques:
- Mass Spectrometry (MS): Determines molecular weight (C₃₀H₄₂O₂, MW = 434.66 g/mol) and fragmentation patterns. High-resolution MS can differentiate between isomers .
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., methyl groups at δ ~1.3 ppm, conjugated dienone protons at δ ~6.0–7.0 ppm).
- ¹³C NMR resolves carbonyl carbons (δ ~190–200 ppm) and quaternary carbons in the ethanediylidene bridge .
- Infrared (IR) Spectroscopy: Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and conjugated π-system absorption .
Basic: What synthetic strategies are effective for preparing derivatives of this compound with enhanced π-conjugation?
Answer:
Derivatization often targets the ethanediylidene bridge or aromatic rings:
- Ethyne Functionalization: Palladium-catalyzed coupling (e.g., Sonogashira) introduces alkynyl groups to extend π-conjugation, as seen in analogs like 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) .
- Electrophilic Substitution: Bromination or nitration at the methyl-substituted positions modifies reactivity for downstream applications.
- Protection-Deprotection: Use tert-butyl groups (as in 2,6-Di-tert-butyl analogs) to stabilize intermediates during synthesis .
Table 1: Example Derivatives and Functionalization Approaches
| Derivative | Functional Groups Added | Application | Reference |
|---|---|---|---|
| Ethynyl-extended analog | Alkynes, methoxy, hydroxy | Photovoltaic materials | |
| tert-Butyl-protected analog | Di-tert-butyl | Stabilized intermediates |
Advanced: How can experimental designs address contradictions in reported stability data under varying pH and temperature?
Answer:
Contradictions often arise from differing environmental conditions or analytical methods. A robust design includes:
- Split-Plot Design: Assign factors like pH (main plot), temperature (subplot), and light exposure (sub-subplot) to isolate effects .
- Degradation Kinetics: Monitor via HPLC or UV-Vis spectroscopy at intervals (e.g., 0, 24, 48 hrs) to quantify half-life (t₁/₂).
- Control for Oxidizers: Avoid artifacts by excluding reactive contaminants (e.g., peroxides) during storage .
Key Considerations:
- Environmental fate studies (e.g., Project INCHEMBIOL) emphasize abiotic transformations in water/soil matrices .
- Compare stability across analogs (e.g., tert-butyl vs. methyl substituents) to identify structural determinants .
Advanced: How to resolve discrepancies in spectral data between theoretical predictions and experimental results?
Answer:
Discrepancies may stem from dynamic effects (e.g., tautomerism) or instrument limitations:
- Computational Validation: Use DFT calculations (B3LYP/6-31G*) to simulate NMR/MS spectra and compare with experimental data.
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize charge-separated states, altering chemical shifts .
- Dynamic NMR: Detect conformational exchange (e.g., keto-enol tautomerism) via variable-temperature experiments .
Example: If experimental ¹³C NMR lacks predicted carbonyl signals, assess sample purity or consider alternative tautomeric forms .
Methodological: What statistical frameworks are suitable for analyzing synergistic effects in antioxidant activity assays?
Answer:
For assays like DPPH or ABTS:
- Response Surface Methodology (RSM): Models interactions between variables (e.g., concentration, time) to optimize activity .
- ANOVA with Tukey’s HSD: Identifies significant differences between treatment groups (e.g., rootstocks in split-plot designs) .
- Principal Component Analysis (PCA): Reduces dimensionality in datasets linking structural features (e.g., substituent electronegativity) to activity .
Table 2: Key Parameters for Antioxidant Assays
| Parameter | Optimal Range | Instrumentation | Reference |
|---|---|---|---|
| DPPH concentration | 100–200 µM | UV-Vis spectrophotometer | |
| Incubation time | 30–60 min (dark) | Microplate reader |
Advanced: How to evaluate the environmental impact of this compound using ecotoxicological models?
Answer:
Adopt tiered assessment:
Physicochemical Properties: LogP (octanol-water) and soil adsorption coefficient (Kₐd) predict mobility .
QSAR Models: Relate structure to toxicity endpoints (e.g., Daphnia magna LC₅₀) .
Microcosm Studies: Simulate biodegradation in soil/water systems under controlled light, pH, and microbial activity .
Note: Analog studies (e.g., 4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one) highlight photodegradation as a major pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
